Carbonyl Position (5-Oxo vs. 4-Oxo): Tautomerization-Driven Loss of DNA-PK Activity in the 4-One Series
The 5-oxo regioisomer preserves the carbonyl pharmacophore essential for kinase hinge-region binding, whereas the 4-oxo series (exemplified by 2-morpholino-5,6,7,8-tetrahydroquinazolin-4(3H)-one, CAS 23902-05-8) undergoes tautomerization to the aromatic 4-OH enol form. In the 4-one series, compounds 3a–d and 5a–d showed no DNA-PK inhibitory activity at 10 µM, a loss explicitly attributed by Heppell and Al-Rawi to 'tautomerization to the aromatic enol (4-OH) tautomers,' which eliminates the 4-carbonyl oxygen required for receptor hydrogen bonding [1]. The same phenomenon was confirmed for 8-aryl-2-morpholino-quinazolin-4-ones (11a–n, 12a–d, 14a–f, 15), where all compounds showed low DNA-PK inhibition, with the most active (12d) achieving only 38% inhibition at 10 µM [2]. By occupying the 5-position, the carbonyl in 2-morpholin-4-yl-6,7,8-trihydroquinazolin-5-one cannot participate in pyrimidine ring aromatization, thereby maintaining the bioactive keto tautomer required for kinase engagement.
| Evidence Dimension | DNA-PK inhibitory activity retention dependent on carbonyl position |
|---|---|
| Target Compound Data | Predicted to retain active keto tautomer (no aromatization pathway available at C5); specific IC50 not determined in published studies at time of analysis |
| Comparator Or Baseline | 2-Morpholino-quinazolin-4-ones (3a–d, 5a–d): 0% DNA-PK inhibition at 10 µM; 8-aryl-2-morpholino-quinazolin-4-ones (11a–n, 12a–d): highest activity 38% inhibition at 10 µM (compound 12d) |
| Quantified Difference | 4-one series: complete loss of DNA-PK activity at 10 µM attributed to 4-OH tautomerization; 5-one predicted to maintain active species |
| Conditions | DNA-PK biochemical assay at 10 µM compound concentration; Heppell & Al-Rawi 2016 and Heppell et al. 2018 |
Why This Matters
The 5-oxo scaffold eliminates a documented failure mode (tautomerization to inactive enol) that affects all 4-one analogs, making it a more reliable starting point for DNA-PK or PI3K inhibitor development programs where carbonyl-mediated hinge binding is required.
- [1] Heppell, J.T.; Al-Rawi, J.M.A. Synthesis, structures elucidation, DNA-PK, PI3K and antiplatelet activity of a series of novel 7- or 8-(N-substituted)-2-morpholino-quinazolines. Med. Chem. Res. 2016, 25, 1695–1704. View Source
- [2] Heppell, J.T.; Islam, M.A.; McAlpine, S.R.; Al-Rawi, J.M.A. Functionalization of Quinazolin-4-ones Part 3: Synthesis, Structures Elucidation, DNA-PK, PI3K, and Cytotoxicity of Novel 8-Aryl-2-morpholino-quinazolin-4-ones. J. Heterocycl. Chem. 2019, 56, 180–191. View Source
